molecular formula C17H27N2O8P B022023 [6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 73785-43-0

[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B022023
CAS No.: 73785-43-0
M. Wt: 418.4 g/mol
InChI Key: QTQKYDHSYAZAJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with potential applications in various scientific fields. This compound features a nitrophenoxy group, a hexyl chain, and a trimethylazaniumyl ethyl phosphate moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves multi-step organic reactions. One common approach is the esterification of 6-(4-nitrophenoxy)-6-oxohexanoic acid with 2-(trimethylazaniumyl)ethyl phosphate under acidic conditions. The reaction requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The phosphate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can react with the phosphate group.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phosphate esters.

Scientific Research Applications

Chemistry

In chemistry, [6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology

In biological research, this compound can be used to study enzyme interactions and as a probe for biochemical pathways involving phosphate groups.

Medicine

Industry

Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of [6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can mimic natural substrates, allowing the compound to inhibit or activate specific biochemical pathways. The nitrophenoxy group can also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Similar in structure but lacks the phosphate group.

    Phenethylamine: A simpler structure without the nitrophenoxy and phosphate groups.

    4-Nitrophenethylamine: Contains the nitrophenoxy group but lacks the hexyl chain and phosphate group.

Uniqueness

[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its combination of a nitrophenoxy group, a hexyl chain, and a phosphate moiety

Properties

CAS No.

73785-43-0

Molecular Formula

C17H27N2O8P

Molecular Weight

418.4 g/mol

IUPAC Name

[6-(4-nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C17H27N2O8P/c1-19(2,3)12-14-26-28(23,24)25-13-6-4-5-7-17(20)27-16-10-8-15(9-11-16)18(21)22/h8-11H,4-7,12-14H2,1-3H3

InChI Key

QTQKYDHSYAZAJN-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCOP(=O)([O-])OCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Synonyms

4-nitrophenyl-6-(O-phosphocholine)hydroxyhexanoate
EPC-NPH
p-nitrophenyl-6-(O-phosphocholine)hydroxyhexanoate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.